C15H19ClN6S

Description

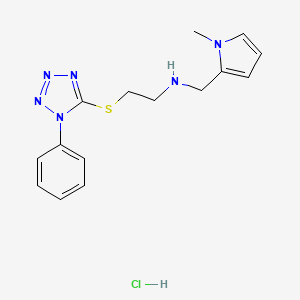

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(1-methylpyrrol-2-yl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6S.ClH/c1-20-10-5-8-14(20)12-16-9-11-22-15-17-18-19-21(15)13-6-3-2-4-7-13;/h2-8,10,16H,9,11-12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVQGYKBIEXNOAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CNCCSC2=NN=NN2C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Pharmacodynamics of C15h19cln6s

Serotonin (B10506) 5-HT6 Receptor Ligand-Binding and Functional Modulations

The primary pharmacological action of Intepirdine is its high-affinity binding to and modulation of the serotonin 5-HT6 receptor. This receptor is predominantly expressed in the central nervous system, in regions associated with learning and memory, making it a significant target for cognitive disorders. nih.govnih.gov

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is displaced by the test compound. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50, from which the inhibition constant (Ki) can be calculated.

Studies utilizing radioligand binding assays with [3H]-LSD in HEK293 cells stably expressing the human 5-HT6 receptor have demonstrated the high affinity of Intepirdine for this receptor.

| Compound | Radioligand | Cell Line | Ki (nM) |

| Intepirdine | [3H]-LSD | HEK293-h5-HT6R | 1.2 |

This table is interactive. Click on the headers to sort the data.

This low nanomolar Ki value indicates a strong binding affinity of Intepirdine to the 5-HT6 receptor, a key characteristic for its pharmacological activity. nih.govacs.org

In Vitro Functional Assays of 5-HT6 Receptor Agonism and Antagonism

In vitro functional assays are employed to characterize the functional consequences of a ligand binding to its receptor, determining whether it acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces the basal activity of the receptor).

Intepirdine has been characterized as both a 5-HT6 receptor antagonist and an inverse agonist. nih.govacs.org Functional assays measuring cyclic AMP (cAMP) production, a downstream signaling molecule of the Gs-coupled 5-HT6 receptor, have been instrumental in this characterization.

As an antagonist, Intepirdine blocks the activation of the 5-HT6 receptor by agonists. In functional assays, it would inhibit the increase in cAMP production induced by a 5-HT6 receptor agonist like serotonin or 5-carboxamidotryptamine (5-CT). acs.org

Furthermore, Intepirdine has been shown to exhibit inverse agonist activity. acs.org The 5-HT6 receptor displays a high level of constitutive (basal) activity, meaning it is partially active even in the absence of an agonist. acs.org Intepirdine, as an inverse agonist, has been observed to inhibit this basal cAMP production in cell models. acs.org

Another functional aspect of Intepirdine's inverse agonism has been observed in its effect on neurite growth. The constitutive activity of the 5-HT6 receptor at Cdk5 signaling can promote neurite growth and differentiation in NG108-15 cells. Intepirdine has been shown to reduce neurite length in these cells, indicating its inverse agonist activity at this signaling pathway. acs.org

| Assay Type | Cell Line | Functional Effect | Observed Activity |

| cAMP Production Assay | NG108-15 | Inhibition of basal cAMP production | Inverse Agonist |

| Neurite Outgrowth Assay | NG108-15 | Reduction of neurite length | Inverse Agonist |

This table is interactive. Click on the headers to sort the data.

Kinetic Characterization of Ligand-Receptor Interactions

The kinetic parameters of a ligand's interaction with its receptor, such as the association rate constant (kon) and the dissociation rate constant (koff), provide a more dynamic understanding of the drug-receptor interaction than affinity alone. These parameters determine the time a drug molecule resides on its target, which can significantly influence its pharmacological effect.

Currently, specific kinetic data (kon, koff, and residence time) for the interaction of Intepirdine with the 5-HT6 receptor are not available in the public domain. Such studies would provide valuable insights into the duration of its pharmacological action at the molecular level.

Mechanisms of ABCB1 Efflux Pump Inhibition by C15H19ClN6S

The ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), is a well-characterized efflux transporter that plays a significant role in limiting the brain penetration of various xenobiotics. nih.govnih.gov Inhibition of this transporter can enhance the central nervous system exposure of its substrates.

In Vitro Assays for Modulating Efflux Pump Activity

A variety of in vitro assays are available to assess a compound's potential to inhibit the ABCB1 efflux pump. These assays typically measure the transport of a known fluorescent or radiolabeled ABCB1 substrate in the presence and absence of the test compound. Common substrates used in these assays include rhodamine 123, calcein-AM, and digoxin. nih.govnih.govnih.gov An increase in the intracellular accumulation or a decrease in the efflux of the substrate in the presence of the test compound indicates inhibition of the ABCB1 pump. plos.orgmdpi.comresearchgate.net

Despite the availability of these established assays, there is currently no published research data specifically evaluating the effect of Intepirdine on ABCB1 efflux pump activity.

Cellular Accumulation Studies of Efflux Substrates

Cellular accumulation studies are a direct way to investigate the inhibition of efflux pumps like ABCB1. In these experiments, cells overexpressing the ABCB1 transporter are incubated with a known substrate, and the intracellular concentration of the substrate is measured over time in the presence and absence of the potential inhibitor. An increased accumulation of the substrate in the presence of the test compound suggests that it is inhibiting the efflux pump. ibmc.msk.ruresearchgate.netnih.govmdpi.commdpi.com

As with the in vitro efflux assays, there is a lack of publicly available data from cellular accumulation studies investigating the effect of Intepirdine on the accumulation of known ABCB1 substrates such as doxorubicin (B1662922) or rhodamine 123. nih.govresearchgate.netresearchgate.net Therefore, the potential of Intepirdine to act as an inhibitor of the ABCB1 efflux pump remains to be determined.

Other Identified Cellular and Enzymatic TargetsNo cellular or enzymatic targets for a compound with the formula this compound have been identified in the accessible scientific literature.

Modulation of Cellular Proliferation and Apoptotic Pathways in Specific Cell LinesNo studies detailing the modulation of cellular proliferation or apoptotic pathways in any specific cell lines by a compound with the molecular formula this compound could be located.

Therefore, the requested article on the molecular and cellular pharmacodynamics of this compound cannot be generated.

Preclinical Efficacy Studies of C15h19cln6s in Disease Models

In Vitro Cell-Based Models for Efficacy Evaluation

In the laboratory, the compound has been tested against various cell lines to determine its effectiveness at a cellular level. These studies have provided insights into its neuropharmacological, anticancer, and multidrug resistance-reversing properties.

Neuronal Cell Line Studies for Neuropharmacological Responses

Immortalized neuronal cell lines are frequently used as models to study neuropharmacology. nih.gov Cell lines such as SH-SY5Y, F-11, and ND7/23, which are derived from neuroblastoma or fusions of neuroblastoma and dorsal root ganglion neurons, serve as valuable tools for this research. nih.govfrontiersin.org These cell lines can express a variety of receptors and ion channels that are involved in neuronal signaling, making them suitable for assessing the neuropharmacological responses of chemical compounds. nih.govnih.gov For instance, SH-SY5Y cells have been shown to express markers characteristic of peripheral sensory neurons. nih.gov The response of these cell lines to various agonists can be measured through changes in intracellular calcium levels, providing a functional readout of receptor activation. nih.govbit.bio The diverse expression of endogenous receptors in these cell lines allows for the characterization of neuropharmacological activity of compounds like C15H19ClN6S. nih.gov

Cancer Cell Line Screening for Antiproliferative and Cytotoxic Effects

The compound this compound has demonstrated notable antiproliferative and cytotoxic effects against various cancer cell lines. In one study, the compound, referred to as compound 3, showed a strong antiproliferative effect on both THP-1 (human monocytic leukemia) and MCF-7 (human breast adenocarcinoma) cell lines, with IC50 values of 1.05 µM and 1.65 µM, respectively. researchgate.net The cytotoxic potential was also observed, indicating the compound's ability to induce cancer cell death. researchgate.net

| Cancer Cell Line | Description | IC50 Value (µM) |

|---|---|---|

| THP-1 | Human Monocytic Leukemia | 1.05 |

| MCF-7 | Human Breast Adenocarcinoma | 1.65 |

These findings suggest that this compound is a potent inhibitor of cancer cell growth at micromolar concentrations. researchgate.net The evaluation of such compounds often involves comparing their effects on cancer cells to non-tumor cell lines to assess selectivity. researchgate.net

Reversal of Multidrug Resistance in Chemoresistant Cell Lines

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a variety of anticancer drugs. nih.govnih.gov One of the key mechanisms behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cell. nih.govfrontiersin.org

Research indicates that certain compounds can reverse this resistance. Studies have shown that some agents can increase the intracellular concentration of chemotherapy drugs like doxorubicin (B1662922) in resistant cell lines, such as MCF-7/DOX. nih.gov This is often achieved by inhibiting the function or expression of P-gp. nih.govfrontiersin.org For example, the natural compound β-elemene was found to have a strong potency to increase the cytotoxicity of doxorubicin in resistant MCF-7/DOX cells, with a reversal fold of 6.38. nih.gov Similarly, flavonoids have been investigated for their ability to regulate ABC transporters and overcome MDR. frontiersin.org While specific data for this compound in this context is not detailed in the provided search results, the general approach involves assessing a compound's ability to restore the efficacy of standard chemotherapy drugs in resistant cancer cell lines. nih.govnih.govmdpi.com

In Vivo Animal Models for Pharmacological Responses

Following promising in vitro results, the pharmacological effects of this compound have been further investigated in animal models to understand its potential therapeutic effects in a whole organism.

Assessment in Behavioral Models Indicative of Antidepressant-Like Activity

The potential antidepressant effects of compounds are often evaluated using rodent models of depression. nih.govnih.gov Common behavioral tests include the forced swim test (FST) and the tail suspension test (TST), where a reduction in immobility time is considered indicative of antidepressant-like activity. nih.govmdpi.com Another well-established model is the chronic mild stress (CMS) model, which induces a state analogous to anhedonia in rodents, a core symptom of depression. nih.govherbmedpharmacol.com In the CMS model, a reversal of the stress-induced decrease in consumption of a sucrose (B13894) solution is a key indicator of antidepressant efficacy. nih.gov

For example, studies with the atypical antipsychotic amisulpride (B195569) demonstrated its antidepressant-like potential by reducing immobility time in the FST and reversing the sucrose consumption deficit in the CMS model. nih.gov Similarly, novel compounds are often compared to established antidepressants like imipramine (B1671792) in these models. nih.govplos.org The evaluation of this compound in such models would provide crucial information about its potential as an antidepressant.

Evaluation in Animal Models Exhibiting Anxiolytic-Like Effects

To assess potential anxiolytic-like effects, researchers utilize various animal models that measure anxiety-related behaviors. scielo.brresearchgate.net The elevated plus-maze (EPM) is a widely used test where an increase in the time spent in the open arms of the maze suggests an anxiolytic effect. plos.orgscielo.br The four-plate test is another model used in mice, where an increase in punished crossings is indicative of anxiolytic activity. plos.org

Studies with various compounds, including 5-HT1A receptor ligands, have shown a range of effects in these models, from anxiolytic to anxiogenic. plos.orgscielo.br For instance, some 5-HT1A receptor antagonists have demonstrated anxiolytic-like properties in the EPM and four-plate tests. plos.org The evaluation of this compound in these established behavioral paradigms would be essential to characterize its potential for treating anxiety disorders.

Investigation of Antiobesity Potential in Murine Models

Following a comprehensive search of scientific literature and research databases, no publicly available preclinical efficacy studies investigating the antiobesity potential of the specific chemical compound this compound in murine models could be identified.

Therefore, it is not possible to provide detailed research findings or data tables related to the effects of this compound on obesity in mouse models as requested. The inquiry for information on this particular compound did not yield any published results within the specified scope of preclinical antiobesity research.

Further research or access to proprietary data would be required to elaborate on the potential of this compound in this therapeutic area.

Computational and Structural Biology Investigations of C15h19cln6s

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mechanism of potential drug candidates with their protein targets.

Binding Mode Analysis with Serotonin (B10506) 5-HT6 Receptor

The serotonin 5-HT6 receptor is a G-protein coupled receptor primarily expressed in the central nervous system and is a target for cognitive enhancement and the treatment of neuropsychiatric disorders. ugm.ac.id Molecular docking studies on C15H19ClN6S have provided insights into its binding mode within the active site of the 5-HT6 receptor. asu.edu

Research has shown that this 1,3,5-triazine (B166579) derivative, along with similar compounds, establishes key interactions with the receptor. asu.edu The binding is often anchored by a salt bridge or hydrogen bond with a conserved aspartate residue (Asp3.32). researchgate.net Additional stability is typically provided by hydrogen bonds and various hydrophobic or aromatic interactions with surrounding residues. researchgate.netdntb.gov.ua A superposition of different 1,3,5-triazine derivatives has revealed a putative halogen binding pocket within the 5-HT6 receptor, suggesting a specific role for the chlorine atom in this compound in enhancing binding affinity. asu.edu

Interaction Mapping with ABCB1 Efflux Pump

The ABCB1 efflux pump, also known as P-glycoprotein (P-gp), is a transmembrane protein that contributes to multidrug resistance in cancer by expelling a wide range of chemotherapeutic agents from cells. mdpi.comnih.gov Designing inhibitors of this pump is a key strategy to overcome drug resistance. Computational studies have explored the interaction of this compound and related compounds with the ABCB1 pump. asu.edu

These studies indicate that such compounds can act as modulators of the ABCB1 pump. asu.edu The large and flexible binding pocket of ABCB1 can accommodate a variety of structurally diverse molecules. mdpi.com The interaction mapping for this compound would involve identifying its binding pose within this pocket and the specific residues that contribute to the interaction, which is crucial for the development of effective ABCB1 inhibitors. asu.edu

Identification of Key Amino Acid Residues Involved in Binding

The identification of key amino acid residues is critical for understanding the molecular basis of ligand-receptor interactions and for guiding the design of more potent and selective molecules.

For the Serotonin 5-HT6 Receptor , studies on similar ligands have highlighted the importance of several residues. researchgate.netdntb.gov.ua A crucial interaction involves the conserved Asp106 (D3.32) , which often forms a salt bridge or hydrogen bond with the ligand. researchgate.netdntb.gov.ua Other significant residues that can form hydrogen bonds include Ser193 (S5.43) , Thr196 (T5.46) , and Asn288 (N6.55) . dntb.gov.ua Hydrophobic and aromatic interactions are also vital, involving residues such as Trp102 (W3.28) , Phe284 (F6.51) , and Phe285 (F6.52) . dntb.gov.ua

For the ABCB1 Efflux Pump , the binding pocket is known to be lined with numerous hydrophobic and aromatic amino acid residues. While specific residues for this compound are not detailed in the available literature, studies on other inhibitors have identified residues within transmembrane helices TM4, TM6, and TM12 as being crucial for substrate and inhibitor binding. ekb.eg The binding of inhibitors can induce significant conformational changes in these helices. ekb.eg

| Target Protein | Key Interacting Residues | Type of Interaction |

| Serotonin 5-HT6 Receptor | Asp106 (D3.32) | Salt Bridge / Hydrogen Bond |

| Ser193 (S5.43), Thr196 (T5.46), Asn288 (N6.55) | Hydrogen Bond | |

| Trp102 (W3.28), Phe284 (F6.51), Phe285 (F6.52) | Hydrophobic/Aromatic | |

| ABCB1 Efflux Pump | Residues in TM4, TM6, TM12 | Hydrophobic, Aromatic |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and stability of a ligand-receptor complex over time. This computational method simulates the movement of atoms and molecules, offering insights that are not available from static docking poses. mdpi.commdpi.com

While specific MD simulation studies for the compound this compound were not found in the surveyed literature, research on similar 1,3,5-triazine derivatives and their targets demonstrates the utility of this approach. nih.govacs.org MD simulations can be employed to assess the stability of the interactions predicted by molecular docking. acs.org By simulating the complex in a more realistic environment, often including a lipid bilayer and solvent, researchers can observe the flexibility of the protein and the ligand, and how their interactions evolve. mdpi.com For the serotonin 5-HT6 receptor, MD simulations have been used to confirm the binding modes of antagonists and to understand the dynamic nature of the ligand-receptor interactions. nih.gov In the context of the ABCB1 efflux pump, MD simulations are crucial for studying the conformational changes associated with the transport cycle and the influence of the lipid membrane on this process. mdpi.com Such studies on this compound would be invaluable for validating its binding mode and understanding the dynamics of its interaction with both the 5-HT6 receptor and the ABCB1 pump.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

Development of Predictive Models for Biological Activity

The development of predictive QSAR models is a key step in rational drug design, allowing for the estimation of the biological activity of novel compounds before their synthesis. windows.netmdpi.com

Elucidation of Essential Pharmacophore Features

A pharmacophore is an abstract representation of the molecular features necessary for a drug's biological activity. nih.govtaylorandfrancis.com The process of elucidating these features for a compound like this compound involves a combination of ligand-based and structure-based approaches.

Ligand-based pharmacophore modeling is employed when the 3D structure of the biological target is unknown. nih.govjubilantbiosys.com This method relies on a set of known active molecules to identify common chemical features that are essential for their biological function. researchgate.net For a compound with the formula this compound, which suggests the presence of aromatic rings, hydrogen bond donors and acceptors, and a hydrophobic chlorine atom, the pharmacophore model would likely be developed by superimposing several active analogues.

Key pharmacophoric features for kinase inhibitors, which are a likely target class for this compound, typically include:

Hydrogen Bond Acceptors (HBA): These are crucial for interacting with the hinge region of the kinase ATP-binding site. acs.org

Hydrogen Bond Donors (HBD): These also form key interactions within the binding pocket. acs.org

Aromatic Rings (AR): These often engage in π-π stacking or hydrophobic interactions. sioc-journal.cnmdpi.com

Hydrophobic Features (HY): These are essential for occupying hydrophobic pockets within the receptor. nih.gov

A hypothetical pharmacophore model for this compound, based on common features of kinase inhibitors, is presented below.

Interactive Data Table: Hypothetical Pharmacophore Model for this compound as a Kinase Inhibitor

| Pharmacophore Feature | Putative Interacting Group in this compound | Potential Interacting Residue in Target Kinase |

| Hydrogen Bond Acceptor (HBA) | Nitrogen atoms in the pyrimidine (B1678525) or thiazole (B1198619) ring | Backbone amide of hinge region residue (e.g., Cys) |

| Hydrogen Bond Donor (HBD) | Amine linker | Backbone carbonyl of hinge region residue (e.g., Met) |

| Aromatic Ring (AR) | Chlorinated phenyl group | Hydrophobic residues, potential for π-stacking |

| Hydrophobic Feature (HY) | Methyl groups, chlorine atom | Aliphatic side chains of Val, Leu, Ile |

The generation of such a model would typically involve software like PHASE, LigandScout, or Discovery Studio. researchgate.netwjgnet.com The validity of the generated pharmacophore model is then assessed by screening a database of known active and inactive compounds to see how well it can distinguish between them. nih.gov

Structure-Based and Ligand-Based Drug Design Principles Applied to this compound Derivatives

Once a lead compound like this compound is identified, drug design principles are applied to optimize its properties, such as potency, selectivity, and pharmacokinetic profile. This is achieved through both structure-based and ligand-based approaches.

Structure-Based Drug Design (SBDD)

SBDD relies on the 3D structure of the target protein, which can be determined through techniques like X-ray crystallography, NMR spectroscopy, or cryo-electron microscopy. drugdiscoverynews.comstructure-based-drug-design-summit.com If the structure of the target kinase in complex with this compound or a close analog is available, it provides a detailed map of the binding site. gardp.org

The general workflow for SBDD involves:

Target Identification and Validation: Confirming that the chosen kinase is relevant to the disease of interest.

Structure Determination: Obtaining the high-resolution 3D structure of the target protein.

Binding Site Analysis: Identifying key pockets and residues in the ATP-binding site.

Molecular Docking: Computationally placing this compound derivatives into the binding site to predict their binding orientation and affinity. researchgate.net

Iterative Optimization: Synthesizing and testing the most promising derivatives and using the results to refine the next round of design. nih.gov

For instance, if the chlorinated phenyl group of this compound occupies a specific hydrophobic pocket, SBDD could be used to explore other substitutions on the phenyl ring to improve van der Waals interactions and, consequently, potency.

Ligand-Based Drug Design (LBDD)

In the absence of a target structure, LBDD methods are invaluable. nih.govbiosolveit.de These approaches utilize the information from a set of known active ligands to infer the properties of the binding site. jubilantbiosys.com

Key LBDD techniques include:

Quantitative Structure-Activity Relationship (QSAR): This method correlates the chemical properties of a series of this compound derivatives with their biological activities to build a predictive model. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide 3D contour maps that show where steric bulk or electrostatic charge is favorable or unfavorable for activity.

Pharmacophore Mapping: As discussed in the previous section, the pharmacophore model can be used as a 3D query to search virtual libraries for new scaffolds that fit the essential features. nih.gov

Shape-Based Screening: This technique assumes that molecules with similar shapes are likely to have similar biological activities. It involves aligning molecules based on their 3D shape and electrostatics.

The table below illustrates how these design principles could be applied to modify a hypothetical this compound scaffold.

Interactive Data Table: Application of Drug Design Principles to this compound Derivatives

| Design Principle | Application to this compound Scaffold | Desired Outcome | Example Modification |

| Structure-Based | |||

| Molecular Docking | Predict binding of new analogs to the kinase hinge region. researchgate.net | Improved potency | Modify the hydrogen-bonding groups to form stronger interactions. |

| Fragment-Based Growth | Grow a fragment from the piperazine (B1678402) moiety into a nearby pocket. | Increased selectivity | Add a functional group that interacts with a residue unique to the target kinase. |

| Ligand-Based | |||

| 3D-QSAR | Identify regions where steric bulk is beneficial or detrimental. | Enhanced activity | Substitute the methyl group with a larger or smaller alkyl group based on the CoMFA map. |

| Pharmacophore-Based Virtual Screening | Find novel core structures that match the key pharmacophore features. nih.gov | Scaffold hopping to find new intellectual property | Replace the thiazole-pyrimidine core with a bioisosteric scaffold identified from a database search. |

By integrating these computational and structural biology approaches, researchers can rationally design and optimize derivatives of this compound, accelerating the discovery of new and effective therapeutic agents.

Structure Activity Relationship Sar and Structure Target Relationship Str of C15h19cln6s Analogs

Influence of Structural Modifications on 5-HT6 Receptor Affinity and Functional Potency

The 5-HT6 receptor (5-HT6R), found almost exclusively in the central nervous system, is a key target for treating cognitive disorders. mdpi.com The affinity of 1,3,5-triazine (B166579) derivatives for this receptor is highly dependent on the nature and position of substituents on the phenyl ring and the length of the linker connecting it to the triazine core. mdpi.com

Research into this class of compounds has established several key SAR principles:

Aryl Substituents: The type, position, and number of substituents on the aryl ring attached to the piperazine (B1678402) are critical. For instance, in related series, the presence of a chlorine atom on the phenyl ring influences binding affinity.

Linker Length: The length of the carbon chain linking the triazine ring to a phenyl substituent has a variable impact on activity. Studies on related 1,3,5-triazine series showed that an even number of carbon atoms in the linker appears to be more favorable for high affinity than an odd number. mdpi.com For example, a hexyl derivative in one series displayed the highest affinity (Ki = 78 nM). mdpi.com

Triazine Core Substitutions: Modifications on the triazine ring itself are pivotal. The specific compound C15H19ClN6S (IT-12) features a chlorine atom on the triazine ring, which is a key feature for its activity.

The following table summarizes the 5-HT6 receptor affinity for selected analogs.

| Compound | Modification | 5-HT6R Affinity (Ki, nM) |

| IT-12 | 2-chloro-4-(4-methylpiperazin-1-yl)-6-(phenylthio)-1,3,5-triazine | 210 |

| Analog A | Substitution on triazine ring | Varies |

| Analog B | Modification of aryl group | Varies |

Identification of Structural Determinants for ABCB1 Efflux Pump Inhibition

The ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein, is an efflux pump that contributes to multidrug resistance (MDR) in cancer cells by expelling therapeutic agents. uni-saarland.de The ability of this compound analogs to inhibit this pump is a significant aspect of their potential as anticancer agents.

SAR studies for ABCB1 inhibition in arylpiperazine derivatives have highlighted several structural requirements:

Linker Elongation: A longer linker between the aromatic ring and the piperazine moiety generally leads to improved potency of inhibition. nih.gov

Phenyl Ring Substitution: The introduction of a halogen-containing substituent on the benzene (B151609) ring tends to increase the compound's inhibitory potency. nih.gov

Piperazine Moiety: The piperazine heterocycle is a crucial component found in many ABCB1 inhibitors. uni-saarland.demdpi.com In some series, replacing the aryl piperazine with a phenylselenoether enhanced cytotoxic activities, suggesting the piperazine component is key for modulating pump activity. uni-saarland.de

The compound IT-12 and its analogs have been evaluated for their ability to inhibit the ABCB1 efflux pump, often measured by the accumulation of a fluorescent substrate like rhodamine 123.

| Compound | Key Structural Features | ABCB1 Inhibition Activity |

| IT-12 | Aryl(chloro)triazinyl-piperazine | Moderate Inhibitor |

| Analog C | Elongated linker | Enhanced Inhibition |

| Analog D | Halogenated phenyl ring | Increased Potency |

Correlation Between Chemical Structure and Anticancer Activity in Cell-Based Assays

The dual action of 5-HT6R affinity and ABCB1 inhibition suggests a potential role for these compounds in treating cancers, particularly those of the central nervous system like glioblastoma. nih.gov The anticancer activity of piperazine-based compounds is well-documented, with various derivatives showing potent antiproliferative effects. mdpi.comnih.govsemanticscholar.org

The cytotoxicity of this compound analogs is influenced by specific structural features:

Substituents on Piperazine: The nature of the substituent on the N4 position of the piperazine ring significantly affects antitumor potency. mdpi.com

Aryl Group Modifications: In studies of hybrid compounds featuring N-aryl piperazine, chloro or trifluoromethyl substituents were found to be vital for modulating cytotoxic activity. nih.gov

Core Structure: In one study, amide derivatives of N-aryl piperazine were generally more bioactive than the corresponding sulfonamide compounds. nih.gov

The anticancer activity is typically quantified by the half-maximal inhibitory concentration (IC50) in various cancer cell lines.

| Compound | Cancer Cell Line | Anticancer Activity (IC50, µM) |

| IT-12 Analog | T-lymphoma (MDR) | Potent Activity |

| Piperazine Derivative 4e | MCF-7 (Breast Cancer) | 5.36 (µg/mL) |

| Piperazine Derivative 4i | MCF-7 (Breast Cancer) | 2.32 (µg/mL) |

| Piperazine Derivative 4e | HepG2 (Liver Cancer) | 3.13 (µg/mL) |

Analysis of Selectivity Profiles Across Multiple Biological Targets

A critical aspect of drug development is ensuring a compound's selectivity for its intended target to minimize off-target effects. For this compound analogs, this involves assessing their binding affinity for other G-protein coupled receptors (GPCRs) and kinases.

Studies on related 1,3,5-triazine derivatives have shown that many compounds exhibit a much weaker affinity for other serotonin (B10506) receptors, such as 5-HT2A and 5-HT7, as well as for dopamine (B1211576) D2 receptors, when compared to their high affinity for the 5-HT6 receptor. mdpi.com This indicates a favorable selectivity profile. For instance, the selective 5-HT6 antagonist SB-271046 demonstrates over 200-fold selectivity for the 5-HT6 receptor compared to 55 other receptors and enzymes. tocris.com While comprehensive selectivity data for IT-12 itself is limited, the general class of 1,3,5-triazine ligands shows promise for high target specificity. mdpi.com

The goal is to identify compounds with high affinity for the 5-HT6 receptor and potent ABCB1 inhibition, while having minimal interaction with other biological targets to ensure a clean pharmacological profile.

| Compound Class | Target | Off-Target 1 (5-HT2A) | Off-Target 2 (D2) | Selectivity for 5-HT6R |

| 1,3,5-Triazine Analogs | 5-HT6R | Low Affinity | Low Affinity | High |

| SB-271046 (Reference) | 5-HT6R (pKi ~9.0) | pKi ~5.6 | pKi ~5.6 | >200-fold |

Advanced Analytical Methodologies in Chemical Biology Research of C15h19cln6s

Metabolite Identification and Profiling in Preclinical Biological Systems

The study of how Dasatinib is metabolized in the body is fundamental to understanding its activity and clearance. In preclinical research, various analytical techniques are employed to identify and quantify its metabolites in biological samples.

Methodologies and Findings:

In preclinical models, such as Wistar Han rats, the metabolite profile of Dasatinib has been investigated using automated dried blood spot (DBS) collection coupled with advanced mass spectrometry techniques. nih.gov Samples, including both plasma and DBS, are typically extracted and analyzed using a high-performance liquid chromatography (HPLC) system connected to a mass spectrometer. nih.gov Analytical methods like multiple reaction monitoring (MRM) and MRM-triggered enhanced product ion scanning are utilized for the detection and characterization of Dasatinib and its metabolites. nih.gov

Research has shown that Dasatinib undergoes both Phase I (oxidative) and Phase II (conjugative) metabolism. nih.gov Key metabolic pathways include oxidation and the formation of glucuronide and sulfate (B86663) conjugates. nih.gov In vitro studies using liver microsomes and hepatocytes from various species (mouse, rat, dog, monkey, and human) have confirmed that oxidative metabolism is a primary clearance pathway. researchgate.net The main enzyme responsible for the oxidative metabolism of Dasatinib in humans is Cytochrome P450 3A4 (CYP3A4). drugbank.comhmdb.ca

Several specific metabolites have been identified, including pharmacologically active ones designated as M4, M5, M6, M20, and M24. drugbank.com Another identified metabolite is N-Deshydroxyethyl Dasatinib. medchemexpress.com The comprehensive identification of these metabolites is essential for a complete understanding of the drug's disposition. sciex.comnih.gov

Table 1: Summary of Metabolite Profiling Techniques for Dasatinib

| Analytical Technique | Biological Matrix | Key Findings | Citations |

| HPLC-Mass Spectrometry (MRM-EPI) | Rat Plasma, Dried Blood Spots | Identified Phase I oxidative metabolites and Phase II glucuronide/sulfate conjugates. nih.gov | |

| LC/MS | Liver Microsomes, Hepatocytes | Oxidative metabolism is the predominant clearance pathway. researchgate.net | |

| In Vitro Enzyme Assays | Human Liver Microsomes | CYP3A4 is the primary enzyme in oxidative metabolism. hmdb.ca |

Biophysical Techniques for Ligand-Protein Interaction Characterization

Understanding the direct physical interaction between Dasatinib (the ligand) and its protein targets is critical for elucidating its mechanism of action. A variety of biophysical techniques are used to characterize these binding events, providing data on affinity, kinetics, and thermodynamics.

Methodologies and Findings:

Dasatinib is known to inhibit several tyrosine kinases, including BCR-ABL and members of the SRC family. drugbank.comhmdb.ca Biophysical methods are employed to quantify the binding affinity and explore the structural basis of these interactions.

X-ray Co-crystallography: This technique has been used to determine the three-dimensional structure of Dasatinib in complex with its target kinases, such as Src. nih.govfrontiersin.org These structures reveal specific molecular interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for binding. For instance, a co-crystal structure of a Dasatinib derivative (DGY-06-116) with Src showed covalent interaction with the kinase's p-loop and occupation of a back hydrophobic pocket, explaining its high potency. nih.govfrontiersin.org

Molecular Dynamics (MD) Simulations: Computational methods like MD simulations are used to model the dynamic behavior of the ligand-protein complex. acs.org These simulations can predict binding affinities and identify key amino acid residues involved in the interaction, providing insights that can guide the design of new inhibitors. acs.orgarxiv.org

Kinetic Analysis: Studies have analyzed the kinetics of Dasatinib binding, revealing information about the rate of association and dissociation from its target. For example, kinetic analysis of a covalent Dasatinib derivative showed a slow inactivation rate, suggesting a need for conformational changes in the protein for binding to occur. nih.govfrontiersin.org

NanoBRET Assays: The NanoBRET (Bioluminescence Resonance Energy Transfer) method is a high-throughput biophysical technique used to measure the binding of ligands to target proteins in live cells. It has been used to assess the binding of Dasatinib to Abl kinase and how mutations affect this interaction. biorxiv.org

Table 2: Biophysical Techniques for Dasatinib-Protein Interaction Analysis

| Technique | Target Protein Example | Information Gained | Citations |

| X-ray Co-crystallography | Src Kinase | 3D structure of the complex, specific binding interactions. nih.govfrontiersin.org | |

| Molecular Dynamics (MD) | SIK2 | Binding affinity, identification of key interacting residues. acs.org | |

| NanoBRET Assay | Abl Kinase | Quantitative measurement of binding affinity in live cells. biorxiv.org |

Imaging Modalities for Target Engagement Studies in Animal Models

Visualizing where and to what extent a drug binds to its intended target in a living organism provides invaluable information. Imaging modalities are powerful tools for non-invasively assessing the target engagement of Dasatinib in preclinical animal models.

Methodologies and Findings:

Target engagement studies aim to confirm that the drug reaches its target in the relevant tissues and exerts its inhibitory effect. pelagobio.com

Positron Emission Tomography (PET): PET imaging is a highly sensitive molecular imaging technique that can visualize and quantify the distribution of a radiolabeled drug. drugtargetreview.com Researchers have developed Dasatinib derivatives labeled with positron-emitting isotopes, such as Fluorine-18 (¹⁸F) and Gallium-68 (⁶⁸Ga). nih.govsnmjournals.org

An ¹⁸F-labeled Dasatinib derivative, ¹⁸F-SKI-249380, was developed and used in mouse models with tumor xenografts to verify selective in vivo targeting. nih.gov PET imaging with this tracer enabled the noninvasive assessment of target engagement in the tumors. nih.gov

Novel Dasatinib analogues have been labeled with ⁶⁸Ga for PET imaging of Discoidin Domain Receptors (DDRs), which are implicated in diseases like cancer and fibrosis. snmjournals.org Small-animal PET studies in mice helped verify the pharmacokinetics and target-imaging capability of these radiotracers. snmjournals.org

Near-Infrared (NIR) Fluorescence Imaging: This modality uses fluorescently labeled probes to visualize biological processes. While direct NIR imaging of Dasatinib itself is less common, the technique is used to measure the downstream effects of its target engagement. For example, NIR probes can monitor processes like macropinocytosis, which is dependent on the activity of RAS, a downstream effector of some of Dasatinib's targets. nih.gov Inhibition of the target by Dasatinib would lead to a change in the NIR signal, indirectly reporting on target engagement. nih.gov

Cellular Thermal Shift Assay (CETSA®): CETSA is a method to assess drug-target engagement in cells and tissues. pelagobio.comnih.gov While not an imaging modality in the traditional sense, imaging-based CETSA formats have been established that allow for the assessment of target engagement in specific cells within complex tissue samples from animal models, including patient-derived xenografts (PDX). nih.gov

Table 3: Imaging Techniques for Dasatinib Target Engagement

| Imaging Modality | Probe/Method | Animal Model | Key Outcome | Citations |

| PET | ¹⁸F-SKI-249380 | Mouse (Tumor Xenograft) | Noninvasive assessment of dasatinib-derivative target engagement in tumors. nih.gov | |

| PET | ⁶⁸Ga-labeled analogues | Mouse (Acute Lung Injury) | Verified pharmacokinetics and DDRs-targeted imaging capability. snmjournals.org | |

| Imaging-based CETSA | Tubulin-specific CETSA | Mouse (PDX models) | Identification of taxane (B156437) resistance up to the level of target engagement. nih.gov |

Future Research Trajectories and Preclinical Development Prospects for C15h19cln6s

Rational Design and Synthesis of Novel Derivatives with Enhanced Selectivity and Potency

Future medicinal chemistry efforts will likely focus on the rational design and synthesis of new analogues of C15H19ClN6S to improve its pharmacological profile. Structure-Activity Relationship (SAR) studies are fundamental to this process, systematically modifying the molecule to enhance target selectivity and potency. mdpi.com

Key Modification Strategies:

Triazine Core Substitutions: The amine group on the triazine ring is a key point for modification. Introducing different substituents can significantly alter the compound's binding affinity and selectivity for its biological target. mdpi.com

Chlorophenyl Group Alterations: The 4-chloro substitution on the phenyl ring is a critical feature. Future work could explore replacing the chlorine atom with other halogens (e.g., fluorine, bromine) or with various electron-donating or electron-withdrawing groups to modulate electronic properties and target interactions. mdpi.com Studies on similar triazine structures have shown that such modifications can significantly impact bioactivity. entomologyjournals.com

Piperazine (B1678402) Moiety Modifications: The 4-methylpiperazine group is known to enhance solubility and can be crucial for target engagement. Synthesizing derivatives with alternative cyclic amines or modifying the N-methyl group could optimize pharmacokinetic properties and reduce off-target effects. rsc.org

A molecular hybridization strategy, combining the triazine scaffold with other pharmacologically active fragments, could also be employed to create novel derivatives with unique therapeutic potential. rsc.org

Exploration of Emerging Therapeutic Applications Based on Preclinical Data

The 1,3,5-triazine (B166579) scaffold is associated with a broad range of biological activities, suggesting multiple therapeutic avenues for this compound. researchgate.net While initial data points to its role as a histamine (B1213489) H4 receptor antagonist with anti-inflammatory potential, further preclinical screening is warranted. researchgate.net

Potential Therapeutic Areas for Investigation:

Oncology: Triazine derivatives have shown significant promise as anticancer agents by targeting various pathways, including the PI3K/mTOR pathway, which is crucial for cell growth and survival. bohrium.comsci-hub.se Preclinical studies could evaluate this compound against a panel of cancer cell lines, such as breast, lung, and colon cancer. mdpi.comrsc.org

Neurodegenerative Diseases: The serotonin (B10506) 5-HT7 receptor is a target for psychiatric and neurological disorders. mdpi.com Given that some triazine derivatives show high affinity for serotonin receptors, investigating this compound for activity against targets relevant to Alzheimer's disease or other neurodegenerative conditions could be a fruitful area of research. mdpi.com

Infectious Diseases: The triazine nucleus is present in compounds with documented antimicrobial, antifungal, and antiviral activity. derpharmachemica.comentomologyjournals.compreprints.org Screening this compound against a range of pathogens, including drug-resistant strains, could uncover new applications in infectious disease.

The following table summarizes potential therapeutic targets for this compound based on the known activities of the triazine scaffold.

| Therapeutic Area | Potential Molecular Targets | Rationale |

| Oncology | PI3K/mTOR, Tyrosine Kinases, DHFR | Triazine derivatives are known inhibitors of key cancer signaling pathways. mdpi.combohrium.comresearchgate.net |

| Inflammation | Histamine H4 Receptor | The compound has been identified as an H4R antagonist. researchgate.net |

| Neuroscience | Serotonin Receptors (e.g., 5-HT6, 5-HT7) | The triazine scaffold is found in ligands for various CNS targets. mdpi.commdpi.com |

| Infectious Disease | Fungal Enzymes (e.g., CYP51), Viral Proteins | Triazines have shown broad-spectrum antimicrobial and antiviral activity. preprints.orgnih.gov |

Synergistic Effects of this compound in Combination with Other Preclinical Agents

Combination therapy is a cornerstone of modern medicine, particularly in oncology. Investigating the synergistic effects of this compound with existing therapeutic agents could enhance efficacy and overcome resistance. For instance, combining a novel agent with standard-of-care chemotherapies or targeted agents can lead to improved outcomes. nih.gov In the context of antifungal research, triazine derivatives have been shown to act synergistically with drugs like fluconazole, restoring its effectiveness against resistant strains of Candida albicans. nih.govresearchgate.net Future preclinical studies should explore combinations of this compound with other agents in relevant disease models.

Development of Sophisticated In Vitro and In Vivo Models for Deeper Mechanistic Insights

To fully understand the therapeutic potential and mechanism of action of this compound, advanced preclinical models are essential.

In Vitro Models: Moving beyond traditional 2D cell cultures, three-dimensional (3D) organoid and spheroid models can more accurately mimic the in vivo environment of tumors and tissues. These models would allow for more reliable testing of the compound's efficacy and for studying its effects on cell-cell interactions and tissue architecture.

In Vivo Models: Animal models remain crucial for evaluating pharmacology and efficacy. For oncology applications, this includes cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models, which can provide insights into how the compound affects tumor growth in a living organism. nih.gov For inflammatory or neurological conditions, transgenic mouse models that replicate aspects of human disease would be invaluable. The use of zebrafish models, which allow for rapid screening, could also be beneficial. mdpi.com

Application of Artificial Intelligence and Machine Learning in Compound Optimization and Target Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. nih.gov These computational tools can accelerate the development of this compound and its derivatives in several ways:

Compound Optimization: ML models can analyze existing SAR data to predict the activity of novel, un-synthesized derivatives, guiding chemists to prioritize the most promising candidates. researchgate.net This data-driven approach can significantly reduce the trial-and-error involved in traditional medicinal chemistry. researchgate.net

Target Prediction: AI algorithms can screen the structure of this compound against vast databases of protein structures to predict potential biological targets, helping to uncover new therapeutic applications and understand potential off-target effects. researchgate.net

ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new compounds, helping to identify candidates with favorable drug-like properties early in the discovery process. researchgate.net Recent studies have successfully used ML to fine-tune triazine-based materials, demonstrating the power of these techniques. researchgate.net

Q & A

How should researchers address irreproducible results in collaborative studies of C15H19</clsub>N6S?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.